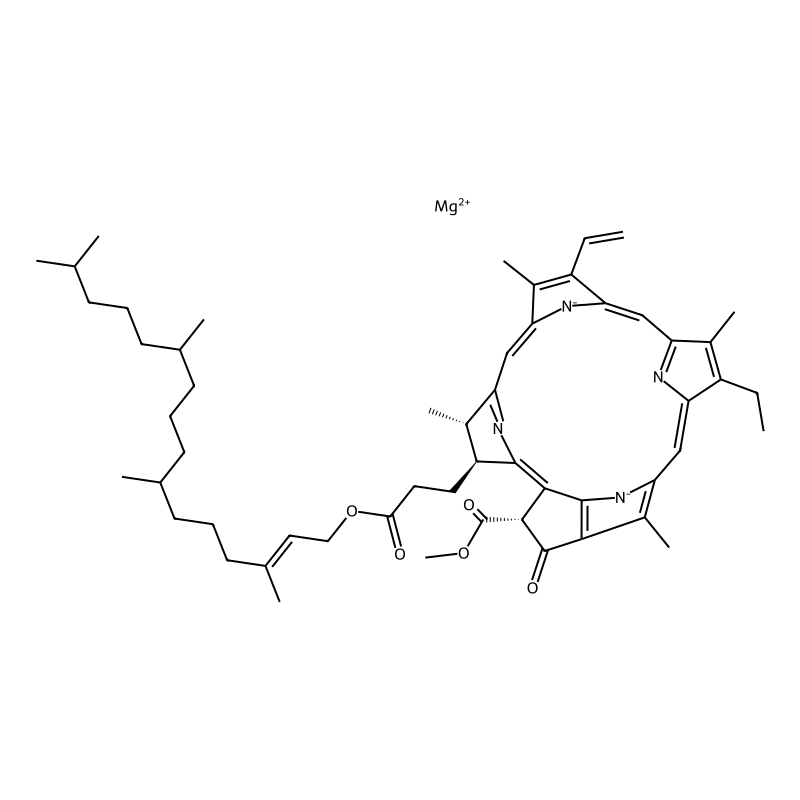Food Additive Standards
CAS No.:92-52-4
Molecular Formula:C12H10
C12H10
C6H5C6H5
C12H10
C6H5C6H5
Molecular Weight:154.21 g/mol
Availability:
In Stock
CAS No.:52-90-4
Molecular Formula:C3H7NO2S
Molecular Weight:121.16 g/mol
Availability:
In Stock
CAS No.:56-81-5
Molecular Formula:C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
C3H8O3
CH2OH-CHOH-CH2OH
Molecular Weight:92.09 g/mol
Availability:
In Stock
CAS No.:56038-13-2
Molecular Formula:C12H19Cl3O8
Molecular Weight:397.6 g/mol
Availability:
In Stock
CAS No.:479-61-8
Molecular Formula:C55H73MgN4O5+
Molecular Weight:894.5 g/mol
Availability:
In Stock
CAS No.:7632-00-0
Molecular Formula:NO2.Na
NaNO2
NNaO2
NaNO2
NNaO2
Molecular Weight:68.995 g/mol
Availability:
In Stock





